![molecular formula C12H25ClN2O B7639230 1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7639230.png)
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3-(1-Aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride, commonly known as MEPH, is a synthetic compound belonging to the class of cathinones. It is a psychoactive drug that has gained popularity in recent years due to its euphoric effects. MEPH is a potent stimulant that increases the levels of dopamine and norepinephrine in the brain, leading to increased energy, alertness, and feelings of pleasure.
作用机制
MEPH acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. It also acts as a releasing agent of these neurotransmitters, leading to their release from presynaptic neurons. This dual action on the dopaminergic and noradrenergic systems is thought to be responsible for the stimulant and euphoric effects of MEPH.
Biochemical and Physiological Effects
MEPH has been shown to increase heart rate, blood pressure, and body temperature in humans. It also leads to increased levels of dopamine and norepinephrine in the brain, which are associated with feelings of pleasure and reward. Chronic use of MEPH has been shown to lead to tolerance and dependence, with withdrawal symptoms including depression, anxiety, and fatigue.
实验室实验的优点和局限性
MEPH has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and its effects on the central nervous system are well-characterized. However, MEPH has several limitations, including its potential for abuse and dependence, which can make it difficult to use in human studies. It also has limited selectivity for dopamine and norepinephrine, which can make it difficult to study the effects of specific neurotransmitters.
未来方向
There are several future directions for research on MEPH. One area of interest is its potential as a treatment for depression, anxiety, and addiction. Studies have shown that MEPH has antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more selective cathinones that target specific neurotransmitter systems, which could lead to the development of more effective and safer drugs. Finally, further research is needed to investigate the long-term effects of MEPH use, particularly with regards to its potential for dependence and addiction.
合成方法
MEPH can be synthesized through various methods, including the reaction of 3-methylbutan-1-one with piperidine and ammonium chloride. The reaction is carried out in the presence of a reducing agent such as sodium borohydride, and the resulting product is purified through recrystallization. Other methods of synthesis involve the use of other reducing agents such as lithium aluminum hydride or sodium cyanoborohydride. The purity of the synthesized MEPH can be determined through various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
MEPH has been extensively studied for its effects on the central nervous system. It has been used in various animal models to study its mechanism of action and potential therapeutic applications. MEPH has been shown to increase locomotor activity, induce hyperthermia, and produce rewarding effects in rats. It has also been used in studies to investigate its potential as a treatment for depression, anxiety, and addiction.
属性
IUPAC Name |
1-[3-(1-aminoethyl)piperidin-1-yl]-3-methylbutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O.ClH/c1-9(2)7-12(15)14-6-4-5-11(8-14)10(3)13;/h9-11H,4-8,13H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVLFHWSLJVLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCCC(C1)C(C)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

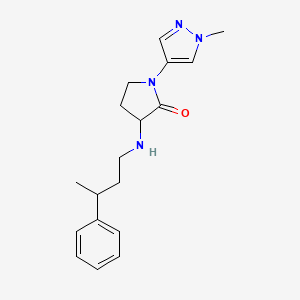
![N-[phenyl(pyridin-3-yl)methyl]methanesulfonamide](/img/structure/B7639164.png)
![N-[4-(4-methoxyphenyl)oxan-4-yl]cyclobutanecarboxamide](/img/structure/B7639172.png)
![[4-(3-Aminopropoxy)piperidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B7639175.png)
![[2-(Aminomethyl)-3-methylpiperidin-1-yl]-(2,3-dimethylphenyl)methanone;hydrochloride](/img/structure/B7639205.png)
![N-[1-(methylcarbamoyl)cyclopentyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639218.png)
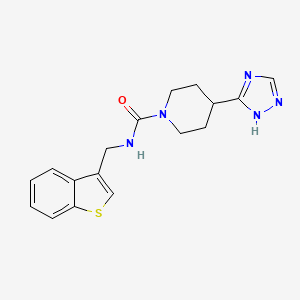
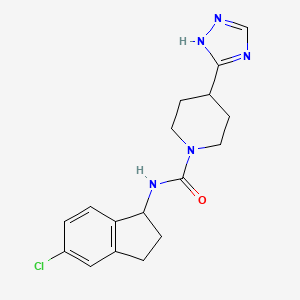

![N-methyl-N-[1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7639248.png)
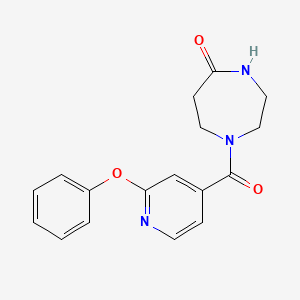

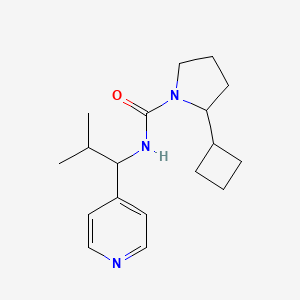
![2,2-dimethyl-N-[1-(1-methylpyrazol-4-yl)piperidin-3-yl]thiomorpholine-4-carboxamide](/img/structure/B7639272.png)